molecular formula C16H14O4 B13011391 2-Acetylphenyl 2-methoxybenzoate CAS No. 40316-66-3

2-Acetylphenyl 2-methoxybenzoate

Cat. No.: B13011391
CAS No.: 40316-66-3
M. Wt: 270.28 g/mol
InChI Key: WWYVLDVGOLIGAY-UHFFFAOYSA-N
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Description

2-Acetylphenyl 2-methoxybenzoate is an organic compound with the molecular formula C16H14O4. It is a derivative of benzoic acid and acetophenone, characterized by the presence of both acetyl and methoxy functional groups. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Acetylphenyl 2-methoxybenzoate typically involves the esterification of 2-acetylphenol with 2-methoxybenzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction conditions often include refluxing the reactants in an appropriate solvent like dichloromethane or toluene .

Industrial Production Methods

Industrial production methods for this compound may involve similar esterification reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-Acetylphenyl 2-methoxybenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Acetylphenyl 2-methoxybenzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Acetylphenyl 2-methoxybenzoate involves its interaction with specific molecular targets. The acetyl group can form hydrogen bonds with biological macromolecules, influencing their structure and function. The methoxy group can enhance the compound’s lipophilicity, facilitating its interaction with cell membranes and intracellular targets. These interactions can modulate various biochemical pathways, leading to the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Acetylphenyl 2-methoxybenzoate is unique due to the presence of both acetyl and methoxy groups in ortho positions, which can influence its reactivity and interaction with other molecules. This structural feature distinguishes it from other similar compounds and contributes to its specific chemical and biological properties .

Properties

CAS No.

40316-66-3

Molecular Formula

C16H14O4

Molecular Weight

270.28 g/mol

IUPAC Name

(2-acetylphenyl) 2-methoxybenzoate

InChI

InChI=1S/C16H14O4/c1-11(17)12-7-3-6-10-15(12)20-16(18)13-8-4-5-9-14(13)19-2/h3-10H,1-2H3

InChI Key

WWYVLDVGOLIGAY-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=CC=C1OC(=O)C2=CC=CC=C2OC

Origin of Product

United States

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